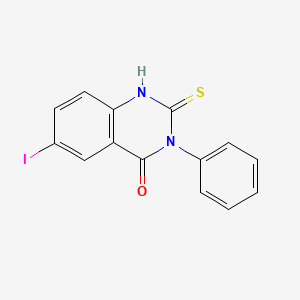

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

Übersicht

Beschreibung

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodine atom at the 6th position, a mercapto group at the 2nd position, and a phenyl group at the 3rd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.

Introduction of the Mercapto Group: The mercapto group can be introduced by nucleophilic substitution using thiourea or other sulfur-containing reagents.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.

Reduction: Sodium borohydride or other reducing agents can be used under mild conditions.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base and a suitable solvent.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Iodo-2-Mercapto-3-Phenylquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of appropriate precursors under various conditions, including the use of green chemistry methods. Recent studies highlight the efficacy of deep eutectic solvents as eco-friendly media for synthesizing substituted quinazolinones, including 6-iodo derivatives .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development:

Antimicrobial Activity

Research indicates that derivatives of 2-mercaptoquinazolinones possess significant antimicrobial properties. For instance, studies have shown that certain substituted quinazolinones demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . The antimicrobial activity is often quantified using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for compounds similar to this compound.

Anticancer Potential

Quinazolinone derivatives have been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Specific case studies demonstrate its effectiveness against various cancer cell lines, although detailed quantitative data on this compound specifically is still emerging .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have identified quinazolinone derivatives as potential multi-target directed ligands (MTDLs). These compounds may inhibit key enzymes involved in neurodegeneration, such as monoamine oxidase and cholinesterase, providing a dual therapeutic approach .

Case Studies

Wirkmechanismus

The mechanism of action of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific biological or therapeutic application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-iodo-2-mercaptoquinazolin-4(3H)-one: Lacks the phenyl group at the 3rd position.

2-mercapto-3-phenylquinazolin-4(3H)-one: Lacks the iodine atom at the 6th position.

6-iodo-3-phenylquinazolin-4(3H)-one: Lacks the mercapto group at the 2nd position.

Uniqueness

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is unique due to the presence of all three functional groups (iodine, mercapto, and phenyl) on the quinazolinone core. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Biologische Aktivität

6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, anti-inflammatory, and anticancer agent. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with isothiocyanates. Recent studies have employed deep eutectic solvents (DESs) as eco-friendly media to enhance the efficiency and yield of these reactions. The use of DESs not only improves the reaction conditions but also minimizes environmental impact by reducing hazardous waste .

Biological Activity

The biological activities of this compound are extensive, with significant implications in medicinal chemistry.

Antibacterial Activity

Quinazolinone derivatives, including this compound, have demonstrated notable antibacterial properties. A study found that this compound exhibited effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that substitutions on the phenyl ring can significantly influence antibacterial potency .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has shown anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in inflammatory pathways. The presence of electron-withdrawing groups on the quinazolinone structure enhances this activity .

Anticancer Activity

The anticancer potential of quinazolinones is well-documented, with compounds like this compound being evaluated for their ability to induce apoptosis in cancer cells. Research has demonstrated that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies

Several studies have explored the biological activities of quinazolinone derivatives:

- Study on Antibacterial Efficacy : A recent investigation synthesized various quinazolinone derivatives, including 6-iоdo compounds, and assessed their antibacterial activity against clinical isolates. Results indicated that modifications to the aromatic substituents significantly affected their efficacy .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of quinazolinones, highlighting how structural variations influenced their ability to suppress inflammatory markers in vitro and in vivo models .

Eigenschaften

IUPAC Name |

6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYMQMGKDRCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501445 | |

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18741-38-3 | |

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.